Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

T-type calcium channel ion channel pharmacology structure-activity relationship

Linear diamines frequently fail to deliver target selectivity in ion channel and integrin programs due to conformational flexibility. The 2,8-diazaspiro[4.5]decane core in this Boc-protected intermediate enforces a rigid ~90° dihedral angle between amine vectors, reducing entropic binding penalty. • Enables 10-30× selectivity for Cav3.x T-type over L-type calcium channels after Boc deprotection and N-functionalization • Supports GPIIb-IIIa antagonists with oral bioavailability (F% 33-73%) and low protein binding (~18%), outperforming monocyclic piperidine templates • Provides a fully synthetic alternative to polyoxin B for chitin synthase inhibition (IC₅₀ 0.10 mM vs. 0.08 mM)

Molecular Formula C13H22N2O3
Molecular Weight 254.33
CAS No. 268550-48-7
Cat. No. B592172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
CAS268550-48-7
Molecular FormulaC13H22N2O3
Molecular Weight254.33
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCNC2=O)CC1
InChIInChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-5-13(6-9-15)4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16)
InChIKeyADPIEGXXCABJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 1-Oxo-2,8-Diazaspiro[4.5]decane-8-carboxylate – A Conformationally Restricted Spirocyclic Amine Building Block


Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 268550-48-7) is a Boc-protected spirocyclic lactam containing a 2,8-diazaspiro[4.5]decane core with a ketone at the 1-position and a tert-butyloxycarbonyl (Boc) protecting group at the N8 nitrogen [1]. The compound belongs to a class of conformationally restricted spirocyclic amines that serve as privileged scaffolds in medicinal chemistry, enabling precise spatial orientation of pharmacophores for target engagement [2]. With a molecular weight of 254.33 g/mol, density of 1.1±0.1 g/cm³, and boiling point of 424.9±38.0 °C at 760 mmHg , it is primarily employed as a versatile intermediate for constructing bioactive molecules targeting kinases, GPCRs, and ion channels .

Conformationally restricted spirocyclic core for target engagement
Boc protection at N8 enables orthogonal functionalization
Applied in kinase, GPCR, and ion channel research programs

Why Generic Substitution Fails: Spirocyclic Core vs. Linear or Monocyclic Alternatives


The 2,8-diazaspiro[4.5]decane core represents a distinct three-dimensional scaffold whose conformational restriction cannot be replicated by linear diamines or monocyclic piperidine/pyrrolidine analogs [1]. This spirocyclic framework positions amine nitrogens at defined vectors (approximately 90° dihedral angle between the piperidine and pyrrolidinone rings), enabling precise engagement with biological targets such as T-type calcium channels, GPIIb-IIIa integrin, and soluble epoxide hydrolase [2]. Substituting this core with flexible acyclic amines or simpler heterocycles compromises target binding affinity and selectivity because the entropic penalty upon binding is higher and the pharmacophore orientation is less constrained [3]. Furthermore, the specific 1-oxo substitution and N8-Boc protection pattern in this compound provides a chemically orthogonal handle for selective deprotection and subsequent N-alkylation or acylation, a synthetic advantage not available with unprotected or N2-protected regioisomers .

Linear or monocyclic amines may not replicate the conformational restriction of the spirocyclic core, potentially altering target binding.

N2-Boc protected isomer requires a different synthetic strategy; the N8-Boc regiochemistry supports orthogonal deprotection.

Unprotected 2,8-diazaspiro[4.5]decan-1-one core lacks the built-in orthogonal handle, which may add synthetic steps.

Quantitative Differentiation Evidence vs. Structural Analogs


Conformational Restriction in T-Type Calcium Channel Antagonism

The 2,8-diazaspiro[4.5]decan-1-one scaffold in tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate provides a conformationally restricted framework that effectively approximates a 5-feature T-type calcium channel pharmacophore model [1]. Compounds built on this spirocyclic core demonstrated potent T-type calcium channel inhibition with modest selectivity over L-type channels (selectivity ratio ranging from 10- to 30-fold across optimized analogs), whereas flexible acyclic diamine-based analogs failed to achieve comparable potency due to unfavorable entropic penalties upon binding [1]. The rigid spiro junction fixes the relative orientation of the piperidine and pyrrolidinone rings at approximately 90°, pre-organizing the molecule for target engagement and reducing the conformational entropy loss upon receptor binding compared to linear flexible diamines [2].

Conformational restriction
Class-level inference
10- to 30-fold L-type selectivity window
Spirocyclic core vs. Linear diamines
Linear analogs: no IC50
Supports pharmacophore pre-organization context
Based on T-type channel antagonist SAR; direct data for building block not reported
Regioselective Boc protection
Head-to-head comparison
N8-Boc deprotection in 1 step (TFA/CH2Cl2, 1 h)
N2-Boc isomer blocks pyrrolidinone; unprotected core needs >2 extra steps
Enables orthogonal functionalization with fewer synthetic steps
Based on standard Boc chemistry; actual step count may vary
Oral bioavailability
Cross-study comparable
F% up to 73% (dog), protein binding 18%
Spirocyclic scaffold vs. Monocyclic piperidine
Monocyclic templates: F% typically 90%
Reported oral exposure and protein binding profile in preclinical species
PK data from rat, dog, and cynomolgus monkey; comparator data from literature
Species-selective sEH inhibition
Class-level inference
Structure-guided tuning of Phe406 steric clash
Spirocyclic ureas vs. Non-spirocyclic ureas
Non-spirocyclic analogs lack conformational control for species selectivity
Supports species-selective target engagement modeling
Blood pressure reduction reported in SHR model at 30 mg/kg oral dose
Chitin synthase inhibition
Class-level inference
IC50 0.10 mM (derivative 5h)
Polyoxin B positive control: IC50 0.08 mM
Reported enzyme inhibition approaching natural product control
In vitro chitin synthase assay; selective antifungal activity observed
T-type calcium channel ion channel pharmacology structure-activity relationship

Regioselective Boc Protection: N8 vs. N2 Protection Strategy

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 268550-48-7) features Boc protection exclusively at the N8 position of the piperidine ring, leaving the N2 position of the pyrrolidinone ring free for subsequent functionalization . This regioselective protection pattern is critical for synthetic efficiency: the Boc group can be quantitatively removed under mild acidic conditions (TFA/CH2Cl2, 1 hour at room temperature) to expose the piperidine nitrogen for further elaboration, while the pyrrolidinone nitrogen remains available for orthogonal reactions without requiring additional protection/deprotection steps . In contrast, the N2-Boc protected regioisomer (CAS 336191-17-4) blocks the pyrrolidinone nitrogen and leaves the piperidine nitrogen free, requiring different synthetic strategies. The unprotected core (2,8-diazaspiro[4.5]decan-1-one, CAS 546086-95-7) lacks this built-in orthogonal handle, necessitating additional protection steps and reducing overall synthetic efficiency [1].

Regioselective Boc protection
Head-to-head comparison
N8-Boc deprotection in 1 step (TFA/CH2Cl2, 1 h)
N2-Boc isomer blocks pyrrolidinone; unprotected core needs >2 extra steps
Enables orthogonal functionalization with fewer synthetic steps
Based on standard Boc chemistry; actual step count may vary
synthetic intermediate orthogonal protection medicinal chemistry building block

GPIIb-IIIa Antagonist Oral Bioavailability: Spirocyclic vs. Monocyclic Scaffolds

Derivatives built on the 2,8-diazaspiro[4.5]decane scaffold, of which tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is the protected precursor, demonstrated significant improvements in pharmacokinetic properties over earlier monocyclic piperidine-based GPIIb-IIIa antagonist templates [1]. In a head-to-head comparison, compound 23 (CT50728), derived from this spirocyclic core, exhibited an IC50 of 53 nM in citrate-buffered platelet-rich plasma (PRP) and 4 nM in solid-phase GPIIb-IIIa competition ELISA, with low protein binding (18.22%) and a favorable log P of -0.91 ± 0.32 [1]. Its prodrug 22 (CT51464) achieved oral bioavailability (F%) of 33% in cynomolgus monkey, 73% in dog, and 22% in rat, with half-lives of 14.2 h, 8.97 h, and 1.81 h, respectively [1]. In contrast, earlier clinical candidates employing monocyclic piperidine templates suffered from poor oral absorption (F% typically <10% in preclinical species) and higher protein binding (>90%), which limited their therapeutic utility [2].

Oral bioavailability
Cross-study comparable
F% up to 73% (dog), protein binding 18%
Spirocyclic scaffold vs. Monocyclic piperidine
Monocyclic templates: F% typically 90%
Reported oral exposure and protein binding profile in preclinical species
PK data from rat, dog, and cynomolgus monkey; comparator data from literature
GPIIb-IIIa antagonist platelet aggregation oral bioavailability

Soluble Epoxide Hydrolase Inhibition: Managing Species-Specific Steric Hindrance

2,8-Diazaspiro[4.5]decane-based trisubstituted urea derivatives, accessible via functionalization of the target compound after Boc deprotection, were identified as highly potent soluble epoxide hydrolase (sEH) inhibitors with oral antihypertensive activity [1]. Docking studies using human and murine sEH X-ray crystal structures revealed that the spirocyclic scaffold creates steric hindrance around the side chain of Phe406 in murine sEH, a key species-difference residue [1]. Structure-based optimization replacing a trifluoromethyl moiety (compound 11) with a trifluoromethoxy moiety (compound 12) alleviated this steric clash and improved murine sEH inhibitory activity [1]. Oral administration of optimized compounds (12, 20, and 37) at 30 mg/kg reduced blood pressure in spontaneously hypertensive rats while having minimal effect on normotensive rats [1]. In contrast, non-spirocyclic urea-based sEH inhibitors (e.g., 1,3-disubstituted ureas lacking the rigid core) showed substantially reduced species translation due to inability to manage Phe406 steric interactions [2].

Species-selective sEH inhibition
Class-level inference
Structure-guided tuning of Phe406 steric clash
Spirocyclic ureas vs. Non-spirocyclic ureas
Non-spirocyclic analogs lack conformational control for species selectivity
Supports species-selective target engagement modeling
Blood pressure reduction reported in SHR model at 30 mg/kg oral dose
soluble epoxide hydrolase hypertension species selectivity

Chitin Synthase Inhibition: Potency Comparable to Polyoxin B

Derivatives incorporating the 1-oxo-2,8-diazaspiro[4.5]decane core, which is directly accessible from tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate after Boc deprotection, demonstrated potent chitin synthase (CHS) inhibition with IC50 values approaching that of the natural product inhibitor polyoxin B [1]. Compound 5h exhibited an IC50 of 0.10 mM against CHS, compared to 0.08 mM for polyoxin B, the established positive control [1]. Additional compounds in the series showed IC50 values of 0.13 mM (5b), 0.18 mM (5d), and 0.15 mM (5q) [1]. Importantly, these spirocyclic-based inhibitors exhibited selective antifungal activity with little antibacterial potency against tested bacterial strains, confirming target-specific action [1]. Compounds 5k and 5l showed MIC values of 0.07 mmol/L and 0.13 mmol/L against A. flavus, comparable to fluconazole [1].

Chitin synthase inhibition
Class-level inference
IC50 0.10 mM (derivative 5h)
Polyoxin B positive control: IC50 0.08 mM
Reported enzyme inhibition approaching natural product control
In vitro chitin synthase assay; selective antifungal activity observed
chitin synthase antifungal enzyme inhibition

Optimal Procurement and Application Scenarios


Ion Channel SAR with Conformationally Restricted Scaffolds

This compound is optimally deployed in structure-activity relationship (SAR) programs targeting T-type calcium channels (Cav3.1, Cav3.2, Cav3.3), where the spirocyclic core provides a 10- to 30-fold selectivity window over L-type channels [1]. After Boc deprotection (TFA/CH2Cl2, 1 h, rt), the free piperidine nitrogen can be functionalized with diverse electrophiles to generate libraries of antagonists. The rigid 90° dihedral angle between rings pre-organizes pharmacophores for target engagement, reducing the entropic binding penalty observed with flexible linear diamine alternatives [2].

Orally Bioavailable GPIIb-IIIa Antagonist Development

Procurement of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate enables construction of GPIIb-IIIa antagonists with demonstrated oral bioavailability (F% = 33-73% across preclinical species) and low protein binding (~18%), superior to monocyclic piperidine templates (F% <10%, protein binding >90%) [1]. The scaffold supports prodrug strategies (e.g., double prodrug 22/CT51464) that achieve extended half-lives (up to 14.2 h in cynomolgus monkey) [1]. This application scenario is validated by comprehensive pharmacokinetic characterization across rat, dog, and non-human primate models [1].

sEH Inhibitor Programs for Species-Selective Target Engagement

The 2,8-diazaspiro[4.5]decane scaffold, accessible from this Boc-protected precursor, enables structure-based management of species-specific steric interactions in sEH drug discovery [1]. The rigid core positions urea pharmacophores to accommodate or avoid the Phe406 residue in murine sEH, a critical determinant of species translation [1]. Optimized derivatives demonstrate oral antihypertensive efficacy in spontaneously hypertensive rats at 30 mg/kg [1], making this scaffold suitable for programs where cross-species activity correlation is essential for preclinical development.

Antifungal Drug Discovery Targeting Chitin Synthase

Derivatives of the 1-oxo-2,8-diazaspiro[4.5]decane core achieve chitin synthase inhibition with IC50 values within 1.25-fold of the natural product polyoxin B (0.10 mM vs. 0.08 mM) [1]. This scaffold provides a fully synthetic alternative to natural product-based inhibitors, offering advantages in supply chain reliability, structural diversification, and intellectual property freedom [1]. The scaffold also demonstrates selective antifungal activity with minimal antibacterial effects, confirming mechanism-specific action [1].

Application
Selection Property
Validation Focus
Ion channel pharmacophore studies
Spirocyclic scaffold with fixed dihedral angle
Target-selectivity profiling across channel subtypes
GPIIb-IIIa antagonist research
Scaffold with reported oral exposure in preclinical models
Pharmacokinetic and protein-binding characterization
sEH inhibitor research
Scaffold enabling structure-based species-selectivity tuning
Cross-species target engagement and model-response correlation
Chitin synthase inhibition research
Synthetic scaffold with reported enzyme inhibition activity
Antifungal activity and selectivity profiling

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